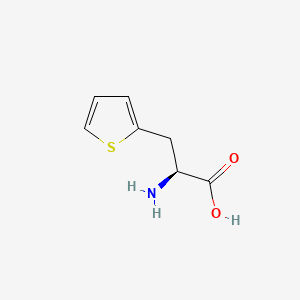
L-2-Thiénylalanine
Vue d'ensemble
Description
“3-(2-Thienyl)-L-alanine” is an alanine derivative . It is functionally related to D-alanine . It is a D-alpha-amino acid and a member of thiophenes .
Molecular Structure Analysis
The molecular structure of “3-(2-Thienyl)-L-alanine” is not directly available. However, a related compound, “2-Propynal, 3-(2-thienyl)-”, has a molecular formula of C7H4OS .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Thienyl)-L-alanine” are not directly available. However, a related compound, “2-Thiopheneethanol”, has a molecular weight of 128.19 g/mol .
Applications De Recherche Scientifique
Inhibition de la croissance bactérienne
L-2-Thiénylalanine est connue pour inhiber la croissance de certaines bactéries telles qu'Escherichia, Shigella et Salmonella {svg_1}. Elle est incorporée dans les protéines à la place de la phénylalanine, rendant les protéines résultantes inactives en raison de la substitution {svg_2}.
Étude de la phénylalanine hydroxylase
this compound a été utilisée comme analogue de substrat compétitif et activateur de la phénylalanine hydroxylase humaine (PAH) {svg_3}. La PAH est une enzyme à fer non héminique qui catalyse la conversion de la L-phénylalanine (L-Phe) en L-tyrosine (L-Tyr) en présence du cofacteur tétrahydrobioptérine (BH4) et du dioxygène {svg_4}.
Recherche en phénylcétonurie
this compound a été utilisée dans la recherche relative à la phénylcétonurie, une maladie génétique qui affecte la capacité de l'organisme à métaboliser l'acide aminé phénylalanine {svg_5}.
Étude de la synthèse protéique
En raison de sa similitude structurale avec la phénylalanine, this compound peut être incorporée dans les protéines pendant la synthèse. Cela permet aux chercheurs d'étudier les effets de cette substitution sur la structure et la fonction des protéines {svg_6}.
Recherche dans les voies métaboliques
this compound peut être utilisée pour étudier les voies métaboliques impliquant la phénylalanine et la tyrosine, car elle peut entrer en compétition avec ces acides aminés pour l'absorption et l'incorporation dans les protéines {svg_7}.
Développement d'antibiotiques
La capacité de this compound à inhiber la croissance bactérienne suggère des applications potentielles dans le développement de nouveaux antibiotiques {svg_8}.
Mécanisme D'action
Target of Action
The primary target of L-2-Thienylalanine is Phenylalanine-4-hydroxylase , a non-heme iron enzyme found in humans . This enzyme plays a crucial role in the conversion of L-phenylalanine to L-tyrosine, a process that is essential for the normal functioning of the body .
Mode of Action
L-2-Thienylalanine acts as an analogue of phenylalanine . It is incorporated into proteins in place of phenylalanine, resulting in the production of inactive proteins . This substitution disrupts the normal functioning of the proteins, thereby inhibiting the growth of certain organisms like bacteria .
Biochemical Pathways
The action of L-2-Thienylalanine affects the biochemical pathways related to the synthesis of proteins. By replacing phenylalanine in the protein structure, it disrupts the normal functioning of the proteins and affects the associated biochemical pathways . .
Result of Action
The primary result of L-2-Thienylalanine’s action is the inhibition of growth in certain organisms. This is due to the production of inactive proteins caused by the substitution of phenylalanine with L-2-Thienylalanine .
Action Environment
The action, efficacy, and stability of L-2-Thienylalanine can be influenced by various environmental factors. For instance, the presence of phenylalanine in the growth medium can affect the action of L-2-Thienylalanine. If both phenylalanine and L-2-Thienylalanine are available, the bacteria will grow as phenylalanine out-competes the analogue, minimizing its incorporation and allowing growth .
Safety and Hazards
“3-(2-Thienyl)-D-alanine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177100 | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22574-47-6, 22951-96-8 | |
| Record name | 3-(2-Thienyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-THIENYL)-L-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-2-THIENYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 3-(2-Thienyl)-L-alanine interact with human phenylalanine hydroxylase (hPAH), and what are the downstream effects?
A: 3-(2-Thienyl)-L-alanine binds to hPAH, a key enzyme in phenylalanine metabolism, mimicking the natural substrate L-phenylalanine. [, ] This binding triggers a conformational change in hPAH, transitioning it from a low-activity state to a high-activity state. [] This transition, observable through techniques like surface plasmon resonance, suggests that TIH acts as an activator of hPAH. [] While TIH can bind to the active site, it does not undergo the hydroxylation reaction typical of L-phenylalanine, making it a competitive substrate analog. [, ]
Q2: What is known about the structural characteristics of 3-(2-Thienyl)-L-alanine?
A: While specific spectroscopic data is limited in the provided research, we know that 3-(2-Thienyl)-L-alanine is a non-natural amino acid. Its structure replaces the benzene ring of phenylalanine with a thiophene ring. This substitution significantly impacts its interaction with enzymes like hPAH. [, ] Crystallographic studies have provided detailed insights into the binding mode of TIH within the active site of hPAH, highlighting the influence of the thiophene ring on its binding orientation and interactions with key residues. [, ]
Q3: How does the structure of 3-(2-Thienyl)-L-alanine relate to its activity on human phenylalanine hydroxylase?
A: The replacement of the benzene ring in phenylalanine with the thiophene ring in 3-(2-Thienyl)-L-alanine is crucial for its interaction with hPAH. [, ] Studies employing structural analogs of TIH, particularly those with modifications to the thiophene ring, could shed light on the specific structural features responsible for its binding affinity and ability to induce the active conformation in hPAH. Understanding these structure-activity relationships is crucial for designing more potent and selective modulators of hPAH activity.
Q4: Beyond human phenylalanine hydroxylase, does 3-(2-Thienyl)-L-alanine interact with other enzymes?
A: Research indicates that 3-(2-Thienyl)-L-alanine can also interact with ATP-phosphoribosyltransferase (ATP-PRT) from Mycobacterium tuberculosis. [] This enzyme, crucial for histidine biosynthesis in the bacteria, is structurally distinct from hPAH. Interestingly, TIH acts as an allosteric activator of ATP-PRT, showcasing its ability to modulate enzyme activity through diverse mechanisms. []
Q5: What are the implications of 3-(2-Thienyl)-L-alanine's interaction with Mycobacterium tuberculosis ATP-phosphoribosyltransferase?
A: The discovery that 3-(2-Thienyl)-L-alanine acts as an allosteric activator of ATP-PRT in Mycobacterium tuberculosis opens exciting avenues for research. [] Given that ATP-PRT is essential for the bacteria and absent in humans, understanding how TIH modulates its activity could provide valuable insights for developing novel anti-tuberculosis drugs. Further research is needed to explore the potential of TIH derivatives as leads for new therapeutic interventions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




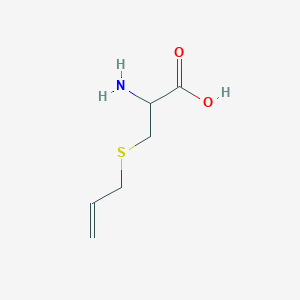
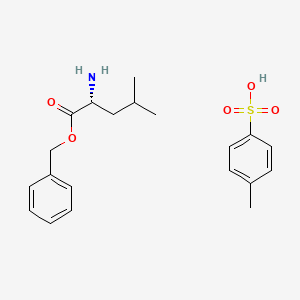
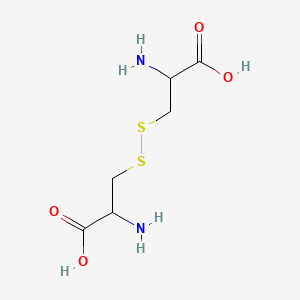
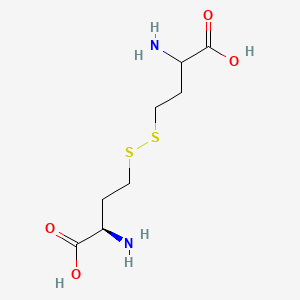
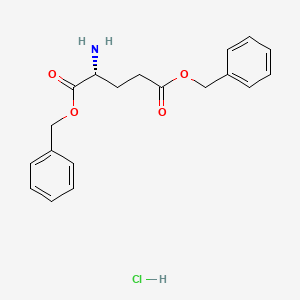

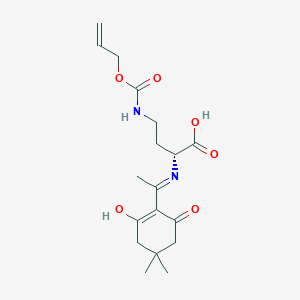


![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)